Field‑Effect Hole Mobility: PBTTT‑C14 Outperforms P3HT by ≥3.7‑fold in a Shared Device Architecture
In a direct head‑to‑head comparison employing identical bottom‑gate/top‑contact OFET architecture (VDS = −80 V, saturation regime), PBTTT exhibited a pristine field‑effect hole mobility of 0.044 cm²/V·s, whereas P3HT measured under the exact same conditions yielded only 0.012 cm²/V·s—a 3.7‑fold difference [1]. When comparing the highest independently reported values, edge‑on oriented PBTTT‑C14 reaches 1.3 cm²/V·s , while the best reported regioregular P3HT mobility is approximately 0.1 cm²/V·s [2], translating to a ≥13‑fold advantage for PBTTT‑C14 under optimized processing.
| Evidence Dimension | Saturation‑regime hole mobility in OFETs |
|---|---|
| Target Compound Data | Pristine mobility 0.044 cm²/V·s (identical‑device comparison); up to 1.3 cm²/V·s (optimized edge‑on films) |
| Comparator Or Baseline | P3HT: pristine mobility 0.012 cm²/V·s (identical‑device comparison); best reported ~0.1 cm²/V·s |
| Quantified Difference | 3.7‑fold (identical‑device); ≥13‑fold (best reported values) |
| Conditions | Bottom‑gate/top‑contact OFET with SiO₂ dielectric, VDS = −80 V, saturation regime for identical‑device data; edge‑on orientation for 1.3 cm²/V·s value |
Why This Matters
Procurement for high‑speed OFET applications demands the highest charge‑carrier mobility available in a solution‑processable polymer, and PBTTT‑C14 delivers a factor of >3x better mobility than the most common polythiophene benchmark, P3HT.
- [1] Ding, Z.; Long, G.; Chen, J.; et al. Neutron radiation tolerance of two benchmark thiophene‑based conjugated polymers: the importance of crystallinity for organic avionics. Scientific Reports 2017, 7, 41013. DOI:10.1038/srep41013. View Source
- [2] Sirringhaus, H.; Tessler, N.; Friend, R. H. Integrated optoelectronic devices based on conjugated polymers. Science 1998, 280 (5370), 1741–1744. DOI:10.1126/science.280.5370.1741. View Source
